3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one
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Overview
Description
3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and one bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with carbonyl compounds in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazolidinone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxadiazolidinone derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used as a building block for the synthesis of liquid crystalline polymers and other advanced materials.
Biological Research: The compound’s derivatives are studied for their biological activities, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxadiazolidinone ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This pyrazoline derivative shares the bromophenyl group but has a different heterocyclic core.
Uniqueness: 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7BrN2O2 |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4,7,11H,(H,10,12) |
InChI Key |
ZQGZUMNDCNLFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=O)ON2)Br |
Origin of Product |
United States |
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